(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
CAS No.: 868376-23-2
Cat. No.: VC4156144
Molecular Formula: C16H13N3O4S2
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868376-23-2 |
|---|---|
| Molecular Formula | C16H13N3O4S2 |
| Molecular Weight | 375.42 |
| IUPAC Name | N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O4S2/c1-3-9-18-14-10(23-2)5-4-6-11(14)25-16(18)17-15(20)12-7-8-13(24-12)19(21)22/h3-8H,1,9H2,2H3 |
| Standard InChI Key | ZUMMAEHOUWRRTG-MSUUIHNZSA-N |
| SMILES | COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC=C |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions:
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Formation of Benzo[d]thiazole Core:
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Starting from 2-aminothiophenol, cyclization reactions with aldehydes or ketones yield the benzo[d]thiazole scaffold.
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Introduction of Allyl and Methoxy Groups:
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Allylation can be achieved using allyl halides under basic conditions.
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Methoxylation is introduced via electrophilic substitution using methanol or methylating agents.
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Coupling with Nitrothiophene:
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The nitrothiophene derivative is synthesized separately and coupled through amide bond formation, typically using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Final Purification:
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The product is purified through recrystallization or chromatography.
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Biological Activity
Compounds with benzo[d]thiazole and thiophene scaffolds are known for their pharmacological properties:
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Anticancer Activity: Many thiazole derivatives exhibit cytotoxic effects against cancer cell lines by interfering with DNA replication or inducing apoptosis.
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Antimicrobial Activity: Nitro-substituted thiophenes are effective against bacterial and fungal pathogens due to their ability to disrupt microbial enzymes.
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Anti-inflammatory Potential: The conjugated structure may inhibit enzymes like COX or LOX involved in inflammation pathways.
Molecular Docking Studies
Preliminary in silico studies on similar compounds suggest strong binding affinities to biological targets such as kinases or receptors, making them promising candidates for drug development.
Characterization
The compound's identity and purity are confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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NMR: Identifies hydrogen environments, confirming the allyl, methoxy, and aromatic protons.
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NMR: Provides insights into carbon environments, especially for the carboxamide and aromatic carbons.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern consistent with the proposed structure.
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Infrared Spectroscopy (IR):
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Detects functional groups like amide (), nitro (), and aromatic ().
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X-ray Crystallography:
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Provides detailed three-dimensional structural information if single crystals are obtained.
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Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C15H12N4O4S |
| Molecular Weight | ~344 g/mol |
| Melting Point | Not reported (requires experimental data) |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) |
| Key Functional Groups | Allyl, Methoxy, Nitro, Carboxamide |
| Biological Target | Potential enzyme inhibitors (e.g., kinases, microbial enzymes) |
Future Research Directions
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Pharmacological Testing:
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Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro and in vivo.
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Structure-Activity Relationship (SAR) Studies:
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Modify substituents on the benzo[d]thiazole or thiophene rings to optimize bioactivity.
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Toxicity Assessment:
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Conduct cytotoxicity tests to ensure safety for therapeutic applications.
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Molecular Docking and Dynamics Simulations:
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Refine computational models to predict binding mechanisms with biological targets.
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This compound represents a promising scaffold for developing new therapeutic agents due to its versatile chemical structure and potential biological activities.
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